molecular formula C21H18F2N4O3 B12153798 methyl 2-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

methyl 2-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

Cat. No.: B12153798
M. Wt: 412.4 g/mol
InChI Key: MLHUTIHWXAJSCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a difluorophenyl group, an imidazo[4,5-c]pyridine core, and a benzoate ester, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves a multi-step process. One common method includes the coupling reaction of methyl 2-(4-(3-bromopyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate with 2-(2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The reaction is carried out in the presence of a palladium catalyst, such as [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium, and a base like potassium carbonate. The mixture is heated under microwave irradiation at 120°C for 30 minutes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Methyl 2-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.

    Industry: The compound may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The difluorophenyl group and imidazo[4,5-c]pyridine core are likely to play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is unique due to its combination of a difluorophenyl group, an imidazo[4,5-c]pyridine core, and a benzoate ester. This unique structure provides distinct chemical and biological properties that are not found in similar compounds.

Biological Activity

Methyl 2-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a novel compound with significant potential in medicinal chemistry. Its unique structure combines a benzoate moiety with an imidazo[4,5-c]pyridine core and a difluorophenyl group, which may contribute to its biological activities. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C21H18F2N4O3
  • Molecular Weight : 412.4 g/mol

The compound features a complex arrangement that includes carbonyl and amine functional groups, which are known to participate in various biochemical interactions. The presence of the difluorophenyl group may enhance lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation : It may act as a modulator for various receptors implicated in disease processes.

Biological Activity Data

Research indicates that similar compounds exhibit significant biological activities including:

Activity TypeExample CompoundsObserved Effects
Antimicrobial1,2,4-triazolesModerate to high activity against bacteria and fungi
AnticancerImidazo[4,5-c]pyridinesInduction of apoptosis in cancer cell lines
Anti-inflammatoryVarious heterocyclesReduction in inflammatory markers in vitro

Case Studies

  • Antimicrobial Activity : A study on compounds containing imidazo[4,5-c]pyridine demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties due to structural similarities .
  • Anticancer Properties : In vitro studies have shown that related imidazo compounds can inhibit tumor growth by targeting specific signaling pathways. For instance, compounds with similar structural motifs have been reported to induce apoptosis in various cancer cell lines .
  • Inflammation Modulation : Research has indicated that derivatives of the imidazo[4,5-c]pyridine scaffold can significantly reduce pro-inflammatory cytokines in cellular models .

Comparative Analysis with Similar Compounds

This compound shares structural features with several other biologically active compounds. The following table summarizes key comparisons:

Compound NameStructure FeaturesUnique Aspects
Methyl 1-(2-fluorophenyl)-3-(1H-imidazol-1-yl)propan-1-oneContains an imidazole ringLacks the benzoate moiety
Methyl 3-(2-chlorophenyl)-1H-pyrazoleFeatures a pyrazole instead of imidazoleDifferent heterocyclic framework
Methyl 2-amino-[1H]-quinolin-4-oneContains a quinoline structureDifferent nitrogen heterocycle

The distinct combination of functional groups and heterocycles in this compound may result in unique biological activities not observed in these similar compounds.

Properties

Molecular Formula

C21H18F2N4O3

Molecular Weight

412.4 g/mol

IUPAC Name

methyl 2-[[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C21H18F2N4O3/c1-30-20(28)12-5-2-3-8-15(12)26-21(29)27-10-9-16-18(25-11-24-16)19(27)13-6-4-7-14(22)17(13)23/h2-8,11,19H,9-10H2,1H3,(H,24,25)(H,26,29)

InChI Key

MLHUTIHWXAJSCF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)N2CCC3=C(C2C4=C(C(=CC=C4)F)F)N=CN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.